N-[5-(1-adamantyl)-1H-imidazol-2-yl]-3-methylimidazole-4-carboxamide
Description
N-[5-(1-adamantyl)-1H-imidazol-2-yl]-3-methylimidazole-4-carboxamide is a complex organic compound featuring an adamantane moiety linked to an imidazole structure. Adamantane, a polycyclic cage molecule, is known for its high symmetry and stability, making it a valuable scaffold in medicinal chemistry. The imidazole rings contribute to the compound’s potential biological activity, making it a subject of interest in various scientific fields.
Properties
IUPAC Name |
N-[5-(1-adamantyl)-1H-imidazol-2-yl]-3-methylimidazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O/c1-23-10-19-8-14(23)16(24)22-17-20-9-15(21-17)18-5-11-2-12(6-18)4-13(3-11)7-18/h8-13H,2-7H2,1H3,(H2,20,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSXYHCWQOQFWNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1C(=O)NC2=NC=C(N2)C34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(1-adamantyl)-1H-imidazol-2-yl]-3-methylimidazole-4-carboxamide typically involves multiple steps:
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Formation of the Adamantyl-Imidazole Intermediate
Starting Materials: 1-adamantylamine and imidazole derivatives.
Reaction Conditions: The adamantylamine is reacted with an imidazole derivative under acidic conditions to form the adamantyl-imidazole intermediate.
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Carboxamide Formation
Starting Materials: The adamantyl-imidazole intermediate and a carboxylic acid derivative.
Reaction Conditions: The intermediate is then reacted with a carboxylic acid derivative in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to form the final carboxamide product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Common oxidizing agents like potassium permanganate or chromium trioxide.
Conditions: Typically carried out in an acidic or basic medium.
Products: Oxidation of the adamantane moiety can lead to the formation of adamantanone derivatives.
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Reduction
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Conditions: Usually performed in an inert atmosphere to prevent unwanted side reactions.
Products: Reduction can convert carbonyl groups to alcohols or amines.
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Substitution
Reagents: Halogenating agents like N-bromosuccinimide for bromination or sulfuric acid for sulfonation.
Conditions: Varies depending on the substituent being introduced.
Products: Substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, N-[5-(1-adamantyl)-1H-imidazol-2-yl]-3-methylimidazole-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
Biologically, this compound is studied for its potential as an enzyme inhibitor. The imidazole rings can interact with metal ions in enzyme active sites, potentially leading to the inhibition of enzyme activity.
Medicine
In medicine, the compound’s adamantane moiety is of particular interest due to its lipophilicity and ability to enhance the pharmacokinetic properties of drugs. It is being investigated for its potential use in antiviral and anticancer therapies.
Industry
Industrially, the compound can be used in the development of new drug delivery systems. The adamantane moiety can act as an anchor in lipid bilayers, improving the stability and targeting of drug delivery vehicles.
Mechanism of Action
The mechanism of action of N-[5-(1-adamantyl)-1H-imidazol-2-yl]-3-methylimidazole-4-carboxamide involves its interaction with biological targets such as enzymes and receptors. The adamantane moiety enhances the compound’s ability to cross cell membranes, while the imidazole rings can bind to metal ions in enzyme active sites, inhibiting their activity. This dual functionality makes it a potent inhibitor of various biological processes.
Comparison with Similar Compounds
Similar Compounds
Amantadine: An antiviral and antiparkinsonian drug featuring an adamantane moiety.
Rimantadine: Similar to amantadine, used for its antiviral properties.
Memantine: Used in the treatment of Alzheimer’s disease, also contains an adamantane structure.
Uniqueness
N-[5-(1-adamantyl)-1H-imidazol-2-yl]-3-methylimidazole-4-carboxamide is unique due to the combination of the adamantane and imidazole moieties. This combination provides a balance of lipophilicity and biological activity, making it a versatile compound for various applications in chemistry, biology, medicine, and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
